molecular formula C20H16FN5O2 B2946937 4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1903722-24-6

4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2946937
CAS No.: 1903722-24-6
M. Wt: 377.379
InChI Key: HAQDCWZMLJCHNQ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound with the molecular formula C20H20FN5O2 and an average molecular mass of 381.411 g/mol . This molecule features a benzotriazinone core linked to a fluorophenyl-substituted pyrrole carboxamide group via an ethyl chain, presenting two defined stereocenters that may be of interest for structural and pharmacological studies . While the specific biological profile of this compound is still under investigation, its structural framework is related to a class of 4-oxobenzo[d]1,2,3-triazin derivatives that have been researched as potential cholinesterase inhibitors for application in neurodegenerative conditions . Researchers may find this compound valuable as a building block in medicinal chemistry, a candidate for high-throughput screening, or a lead compound for the development of novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c21-15-7-5-13(6-8-15)14-11-18(23-12-14)19(27)22-9-10-26-20(28)16-3-1-2-4-17(16)24-25-26/h1-8,11-12,23H,9-10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQDCWZMLJCHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a synthetic organic molecule notable for its complex structure, which includes a fluorinated phenyl group, a pyrrole moiety, and a benzo[d][1,2,3]triazin-3(4H)-yl group. This unique structural combination suggests potential biological activities that warrant investigation.

Structural Characteristics

  • Molecular Formula : C20H16FN5O2
  • Molecular Weight : 377.379 g/mol
  • Functional Groups :
    • Fluorinated phenyl group (enhancing lipophilicity)
    • Pyrrole ring (potentially involved in biological interactions)
    • Carboxamide (increasing solubility)

Antitumor Activity

Compounds with a benzotriazine core have been reported to exhibit antitumor activity . For instance:

Compound NameStructural FeaturesBiological Activity
4-Oxo-3,4-dihydro-1,2,3-benzotriazineBenzotriazine coreAntitumor activity
N-(4-fluorophenyl)-N-(1-methylethyl)-2-acetamideFluorinated phenyl groupAntimicrobial properties

The structural similarities suggest that This compound may also possess antitumor properties.

Antimicrobial Properties

The presence of the fluorinated phenyl group in related compounds has been linked to antimicrobial properties . This suggests that the target compound could interact with microbial targets effectively.

Modulation of Biological Pathways

The unique combination of functional groups in this compound may allow it to act as a modulator of specific biological pathways. The pyrrole structure is known for its ability to interact with various receptors and enzymes.

Case Studies and Research Findings

While direct studies on the biological activity of This compound are scarce, several related studies provide insight into its potential:

  • Pharmacological Evaluation of Benzotriazinone Derivatives :
    Research on benzotriazinone derivatives has shown promising results in binding assays against serotonin receptors (5-HT1A and 5-HT2A) . This indicates that derivatives of similar structures may have significant neuropharmacological effects.
  • Anticonvulsant Activity Studies :
    Studies on thiazolo[3,2-a]benzodiazepine derivatives have demonstrated diverse biological activities including anticonvulsant properties . This suggests that the target compound may also exhibit neuroprotective effects.

The exact mechanism of action for This compound remains to be elucidated. However, it is hypothesized that the compound may interact with specific molecular targets within cells such as:

  • Enzymes involved in metabolic pathways
  • Receptors modulating neurotransmission

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(4-Fluorophenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1H-pyrrole-2-carboxamide

  • Structural Differences : Replaces the benzo-triazin-4-one group with a 4-methyl-1,2,4-triazole-3-thioethyl moiety.
  • Physicochemical Data: Molecular formula C₁₆H₁₆FN₅OS (MW: 345.4 g/mol). Limited data on solubility or melting point .

4-(4-Fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide

  • Structural Differences : Substitutes the benzo-triazin-ethyl group with a 5-methyl-1,3,4-oxadiazole-methyl chain.
  • Key Features : The oxadiazole ring, a bioisostere for ester or amide groups, may enhance metabolic stability but reduce π-π stacking interactions due to its smaller aromatic system.
  • Physicochemical Data: Molecular formula C₁₅H₁₃FN₄O₂ (estimated MW: 324.3 g/mol). No experimental data reported .

N-(2-(6-Fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

  • Structural Differences : Replaces the pyrrole-2-carboxamide core with a 3,5-dimethylpyrazole-4-carboxamide and introduces a 6-fluoro substituent on the benzo-triazin ring.
  • Key Features : The additional fluorine on the triazine may enhance electronegativity and binding to hydrophobic pockets. The pyrazole ring could modulate steric effects compared to the pyrrole system.
  • Physicochemical Data: Molecular formula C₁₅H₁₄F₂N₆O₂ (estimated MW: 376.3 g/mol). No melting point or solubility data .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core
Target Compound C₂₀H₁₇FN₅O₂* 393.4 4-Fluorophenyl, benzo-triazin-4-one Pyrrole-2-carboxamide
4-(4-Fluorophenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1H-pyrrole-2-carboxamide C₁₆H₁₆FN₅OS 345.4 4-Methyl-1,2,4-triazole-3-thioethyl Pyrrole-2-carboxamide
4-(4-Fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide C₁₅H₁₃FN₄O₂ 324.3 5-Methyl-1,3,4-oxadiazole-methyl Pyrrole-2-carboxamide
N-(2-(6-Fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide C₁₅H₁₄F₂N₆O₂ 376.3 6-Fluoro-benzo-triazin-4-one, 3,5-dimethylpyrazole Pyrazole-4-carboxamide

*Estimated based on structural analysis.

Research Findings and Implications

  • Bioisosteric Effects : The oxadiazole and triazole analogs (compounds 2.1 and 2.2) demonstrate how sulfur- or oxygen-containing heterocycles can modify solubility and metabolic pathways compared to the triazine-based target .
  • Fluorine Substitution : The 6-fluoro derivative (compound 2.3) suggests that additional halogenation on the benzo-triazin ring may enhance target affinity but could increase synthetic complexity .

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of 4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods:
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions and connectivity. For example, fluorophenyl protons typically resonate as doublets in the aromatic region (δ 7.0–7.5 ppm), while pyrrole protons appear as distinct singlets .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the exact mass (e.g., [M+H]+^+ for C22_{22}H17_{17}FN4_4O2_2).
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at λ~254 nm, as demonstrated in similar triazine-containing compounds .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : The synthesis typically involves:
  • Multi-step coupling : React 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl ethylamine with 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt). Optimize stoichiometry (1.2:1 molar ratio) to minimize side products .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine intermediates, followed by acidic cleavage (e.g., TFA) to avoid undesired substitutions .

Q. How can researchers determine the compound’s solubility and stability in biological buffers?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO-water mixtures, quantifying saturation via UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies (40°C, 75% humidity) over 14 days, monitoring decomposition via HPLC. Adjust buffer composition (e.g., add antioxidants) if oxidative degradation is observed .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield when encountering low reproducibility in coupling reactions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (25–50°C), solvent (DMF vs. THF), and catalyst (DMAP vs. no catalyst). Response surface modeling identifies optimal conditions .
  • In Situ Monitoring : Employ FTIR or inline NMR to track reaction progress and terminate at peak intermediate conversion .

Q. What strategies resolve discrepancies in reported biological activity across different assays (e.g., enzyme inhibition vs. cell-based studies)?

  • Methodological Answer :
  • Assay Standardization : Normalize protocols for enzyme concentration (e.g., 10 nM), buffer ionic strength, and incubation time. For cell studies, control for membrane permeability (e.g., use efflux pump inhibitors) .
  • Meta-Analysis : Compare IC50_{50} values across studies using standardized units (e.g., µM) and account for assay-specific variables (e.g., ATP concentration in kinase assays) .

Q. How should researchers address stereochemical uncertainties in derivatives of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/ethanol mobile phases to separate enantiomers. Confirm configurations via X-ray crystallography or electronic circular dichroism (ECD) .
  • Stereoselective Synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during key steps to enforce desired stereochemistry .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with flexible side chains in the protein active site. Validate predictions with experimental IC50_{50} values from SPR (surface plasmon resonance) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key interactions (e.g., hydrogen bonds with Ser123) .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at 298–333 K to distinguish dynamic effects (e.g., rotamers) from static structural anomalies.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-1^1H and 1^1H-13^13C couplings .

Q. What statistical approaches are recommended for validating reproducibility in biological assays?

  • Methodological Answer :
  • Bland-Altman Plots : Compare intra-lab vs. inter-lab variability. Acceptable limits of agreement (LOA) should be within ±20% of the mean .
  • Power Analysis : Ensure sample sizes (n ≥ 3) achieve 80% power to detect effect sizes (e.g., IC50_{50} differences ≥ 1.5-fold) .

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